N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea
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Overview
Description
N,N-Dimethyl-N’-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea is a synthetic organic compound with the molecular formula C18H20N2O3 . This compound is characterized by the presence of a urea group substituted with dimethyl and a phenylpropanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-hydroxyacetophenone in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dimethyl-N’-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N’-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylurea: A simpler analog with similar urea functionality but lacking the phenylpropanone moiety.
4-Hydroxyacetophenone: Shares the phenylpropanone structure but lacks the urea group.
N,N-Dimethyl-N’-phenylurea: Similar structure but without the oxyphenyl linkage
Uniqueness
N,N-Dimethyl-N’-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea is unique due to its combination of urea and phenylpropanone functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
88971-88-4 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,1-dimethyl-3-[4-(1-oxo-1-phenylpropan-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C18H20N2O3/c1-13(17(21)14-7-5-4-6-8-14)23-16-11-9-15(10-12-16)19-18(22)20(2)3/h4-13H,1-3H3,(H,19,22) |
InChI Key |
SSBKNHWSHMGIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC=C(C=C2)NC(=O)N(C)C |
Origin of Product |
United States |
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